Unii-0ZN0AQ6sbv

Description

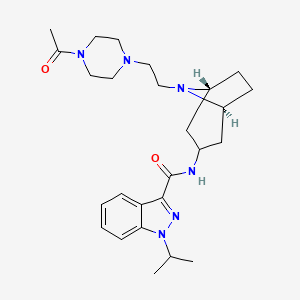

Structure

3D Structure

Properties

CAS No. |

863248-59-3 |

|---|---|

Molecular Formula |

C26H38N6O2 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl]-1-propan-2-ylindazole-3-carboxamide |

InChI |

InChI=1S/C26H38N6O2/c1-18(2)32-24-7-5-4-6-23(24)25(28-32)26(34)27-20-16-21-8-9-22(17-20)31(21)15-12-29-10-13-30(14-11-29)19(3)33/h4-7,18,20-22H,8-17H2,1-3H3,(H,27,34)/t20?,21-,22+ |

InChI Key |

ZQMXTDPQEHZTBG-FRIKZZABSA-N |

SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CC[C@@H](C3)N4CCN5CCN(CC5)C(=O)C |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCC(C3)N4CCN5CCN(CC5)C(=O)C |

Synonyms |

TD-2749 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Td 2749

Retrosynthetic Analysis and Key Synthetic Transformations for the Indazole Core

Retrosynthetic analysis of TD 2749 would likely identify the indazole core as a key fragment requiring dedicated synthetic strategies. The indazole ring system is a fused bicyclic structure comprising a benzene (B151609) ring and a pyrazole (B372694) ring. ontosight.ai The synthesis of indazole derivatives is an active area of research, with various methodologies reported for constructing this core structure. whiterose.ac.ukrsc.org Approaches often involve the formation of the N-N bond or utilizing hydrazine (B178648) precursors. whiterose.ac.uk For instance, one method describes the microwave-assisted synthesis of indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acids and alcohols under basic conditions, demonstrating the formation of the indazole core. whiterose.ac.uk Another approach involves a Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes, leading to indazole derivatives. rsc.org

Construction of Azabicyclooctane and Piperazine (B1678402) Moieties

The azabicyclo[3.2.1]octane moiety is a bicyclic amine structure. The synthesis of such bicyclic systems often involves strategies like intramolecular cyclizations. While specific details for the azabicyclooctane in TD 2749 are not extensively detailed in the provided snippets, the construction of similar nitrogen-containing bicyclic structures is a common theme in organic synthesis. For example, methods for synthesizing 8-azabicyclo[3.2.1]octyl-2-hydroxybenzamide compounds have been reported in the context of opioid receptor antagonists. researchgate.net

The piperazine moiety is a six-membered ring containing two nitrogen atoms. osti.govrsc.orgorganic-chemistry.org The synthesis of piperazine derivatives can be achieved through various methods, including reductive amination clockss.org, palladium-catalyzed cyclization reactions organic-chemistry.org, and visible-light-promoted annulation protocols organic-chemistry.org. A novel route for piperazine synthesis from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts has also been developed. rsc.org The synthesis of piperazine sulfonamide cores has been explored in the context of HIV-1 protease inhibitors, demonstrating different synthetic sequences for constructing this ring system. osti.gov

Multi-Step Synthesis Pathways of TD 2749 and Related Analogues

The synthesis of TD 2749 is described as a multi-step process involving the formation of the indazole core, attachment of side chains, and a final amidation step to incorporate the piperazine-containing moiety. ontosight.ai While a complete, step-by-step synthesis of TD 2749 is not provided in the search results, the components and general strategy are outlined. The synthesis of related indazole-tropane primary binding group series has been reported in the context of 5-HT4 receptor agonists, which led to the identification of TD 2749 as a clinical compound. researchgate.netresearchgate.net This suggests that the synthesis likely involves coupling the indazole core with a modified azabicyclooctane (tropane-like structure) that is further linked to the piperazine moiety.

Strategies for Stereoselective Synthesis

Given the complex structure of TD 2749, which includes a defined stereochemistry in the azabicyclooctane moiety (specifically the "3-endo" configuration ontosight.ai), stereoselective synthesis strategies are crucial. Stereoselective synthesis aims to produce a desired stereoisomer with high purity. organic-chemistry.orgorganic-chemistry.orgnih.gov Methods for achieving stereocontrol can involve the use of chiral catalysts, chiral auxiliaries, or exploiting inherent substrate properties. While specific stereoselective steps for TD 2749 are not detailed, research in stereoselective synthesis of various cyclic and acyclic systems, including tetrahydrofurans and alkenyl nitriles, highlights the importance of factors like catalyst choice, reaction conditions, and substrate design in controlling stereochemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, palladium-catalyzed reactions and iron-aminyl radical chemistry have been shown to achieve high stereoselectivity in the synthesis of complex molecules. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yields, improve purity, and ensure scalability. nih.govbu.edu This involves systematically varying parameters such as temperature, solvent, concentration, reaction time, and the amount and nature of catalysts and reagents. nih.gov While specific optimization data for TD 2749 synthesis is not provided, general principles of reaction optimization in organic synthesis apply. Studies on the synthesis of other complex molecules, such as beta-substituted tryptophans and annulated dihydrofuran derivatives, illustrate the process of evaluating different bases, solvents, and temperatures to improve reaction efficiency and yield. nih.govresearchgate.net

Advanced Chemical Modification and Derivatization Techniques

Chemical modification and derivatization techniques are employed to alter the structure of a compound, often to improve its properties, introduce new functionalities, or synthesize analogues. nih.govnih.govnih.gov For TD 2749, derivatization could involve modifications to the indazole, azabicyclooctane, or piperazine rings, or the linker regions connecting them. Examples of chemical derivatization from the broader chemical literature include the modification of lignin (B12514952) nih.gov, the introduction of specific functional groups onto histone proteins nih.gov, and the synthesis of spin-labeled derivatives of camptothecin (B557342) nih.gov. These techniques often involve functional group interconversions, coupling reactions, and the introduction of tags or labels for various applications. nih.govnih.govnih.govcopernicus.org

Molecular Architecture and Conformational Analysis of Td 2749

Three-Dimensional Structural Elucidation (e.g., Crystallography, High-Resolution NMR Spectroscopy)

While these techniques are standard for structural elucidation in medicinal chemistry, specific detailed data from crystallography or high-resolution NMR spectroscopy applied directly to TD 2749 were not prominently available in the consulted literature. Studies on other compounds demonstrate the power of these methods. For instance, X-ray diffraction has been used for conformational analysis of various organic molecules , and crystal structures have been key in understanding protein-ligand interactions frontiersin.orgacs.org. Similarly, high-resolution NMR spectroscopy, including 1H and 13C NMR, is routinely used to define ring conformations and inter-ring orientations in complex molecules in solution nih.govunina.it. Time-Domain NMR (TD-NMR) is also employed for structural and dynamical studies of complex materials nih.govresearchgate.net. The absence of readily accessible reported crystal structures or detailed high-resolution NMR conformational analyses specifically for TD 2749 in the search results limits the presentation of specific experimental findings for its 3D structural elucidation in this section.

Conformational Dynamics and Preferred Orientations in Solution

The conformational dynamics of a molecule in solution describe the various shapes or conformers it can adopt and the transitions between them. Preferred orientations refer to the most energetically favorable conformations in a given solvent environment. For a flexible molecule like TD 2749, with multiple rotatable bonds and ring systems (indazole, piperazine (B1678402), azabicyclooctane), understanding its conformational landscape is essential for comprehending its biological activity.

Computational methods, such as molecular mechanics, molecular dynamics simulations, and Density Functional Theory (DFT), are powerful tools for exploring conformational space and predicting preferred orientations in solution chemrxiv.orgnih.govfrontiersin.orgunipd.itacs.orgnih.govresearchgate.net. These methods can assess the relative energies of different conformers and simulate their behavior over time. For example, computational studies have been used to analyze the conformational preferences of peptides and other organic molecules nih.govfrontiersin.orgunipd.itresearchgate.net. Time-dependent DFT (TD-DFT) is specifically used to study electronic transitions and can be sensitive to molecular conformation and solvent effects acs.orgnih.govcore.ac.uk.

Despite the general applicability of these computational techniques, specific computational studies detailing the conformational dynamics and preferred orientations of TD 2749 in solution were not extensively found in the search results. Research on other compounds illustrates how computational analysis can reveal predominant conformers and the influence of the environment frontiersin.orgresearchgate.net. If such studies were available for TD 2749, they would likely involve exploring the flexibility of the linker connecting the azabicyclooctane and piperazine rings, the orientation of the isopropyl group on the indazole, and the possible conformations of the azabicyclooctane and piperazine rings themselves.

Influence of Molecular Architecture on Biological Activity and Receptor Binding

The biological activity of a small molecule like TD 2749 is intimately linked to its molecular architecture, which dictates how it interacts with its biological target, the 5-HT4 receptor. The specific arrangement of atoms and functional groups in three-dimensional space, as well as the molecule's conformational preferences, determine its ability to bind to the receptor's active site and elicit a pharmacological response.

Mechanistic Elucidation of Td 2749 S Biological Action

Serotonin (B10506) 5-HT4 Receptor Agonism: Molecular Basis

The serotonin 5-HT4 receptor is a member of the superfamily of seven-transmembrane G protein-coupled receptors (GPCRs). These receptors play a crucial role in various physiological processes, and activation of 5-HT4 receptors is known to promote gastrointestinal (GI) motility. nih.gov TD 2749 exerts its biological effects by binding to and activating the 5-HT4 receptor. ncats.iodrugbank.com

Receptor Binding Kinetics and Thermodynamics (e.g., Ki, EC50, Kon, Koff)

The interaction between TD 2749 and the 5-HT4 receptor can be characterized by specific binding parameters. The binding affinity is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). sciencesnail.compromegaconnections.comtum.de A lower Ki value indicates higher binding affinity. promegaconnections.com Functional potency, which describes the concentration of a compound required to elicit a specific effect, is commonly measured by the half-maximal effective concentration (EC50) for agonists. promegaconnections.comtum.de A lower EC50 indicates higher potency. promegaconnections.com

For TD 2749, the following data regarding its interaction with the 5-HT4 receptor have been reported:

| Parameter | Value | Target Receptor | Assay Type | Reference |

| Ki (average) | 10 nM | 5-HT4 receptor | Binding | ncats.io |

| EC50 (average) | 2.5 nM | 5-HT4 receptor | Functional (response relative to 5-HT) | ncats.io |

| pEC50 | 8.0 | 5-HT4 receptor | Functional (e.g., cAMP accumulation assay) |

The pEC50 value is the negative logarithm of the EC50. A pEC50 of 8.0 corresponds to an EC50 of 10 nM. The reported values indicate potent binding and functional activity of TD 2749 at the 5-HT4 receptor. ncats.io

G-Protein Coupling and Downstream Signaling Pathways

Serotonin 5-HT4 receptors are known to couple with G proteins that stimulate adenylyl cyclase. idrblab.net GPCRs, upon ligand binding, undergo conformational changes that facilitate the exchange of GDP for GTP on the alpha subunit of a heterotrimeric G protein. khanacademy.orgub.edu This leads to the dissociation of the GTP-bound alpha subunit from the beta-gamma dimer, and both can then modulate various intracellular signaling pathways. ub.edu

Activation of adenylyl cyclase by the coupled G protein leads to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger molecule. msu.edulibretexts.org Increased intracellular cAMP levels can then activate protein kinase A (PKA), which in turn phosphorylates various downstream protein targets, ultimately leading to altered cellular activity. libretexts.org In the context of GI motility, this signaling cascade initiated by 5-HT4 receptor activation contributes to the peristaltic reflex and can influence smooth muscle contraction and fluid secretion. nih.gov

Agonist Efficacy and Potency at the Receptor Level

TD 2749 functions as an agonist at the 5-HT4 receptor, meaning it binds to the receptor and activates it to produce a biological response. ncats.iodrugbank.com Potency refers to the concentration of the agonist required to achieve a certain level of response (e.g., EC50), while efficacy refers to the maximum response that the agonist can produce relative to a reference agonist (e.g., the endogenous ligand, serotonin). promegaconnections.compharmacologycanada.org

TD 2749 has demonstrated significant functional potency at the 5-HT4 receptor, with an average EC50 of 2.5 nM. ncats.io Its intrinsic activity, a measure of efficacy, has been reported as 85% of the maximum response achieved by serotonin in a cAMP accumulation assay. This indicates that TD 2749 is a potent agonist with high intrinsic activity at the 5-HT4 receptor.

Investigation of Off-Target Interactions and Selectivity Profile at the Molecular Level

Assessing the selectivity profile of a compound is a crucial step in understanding its potential biological effects and reducing the risk of unwanted side effects. reactionbiology.comcriver.comnih.gov Selectivity refers to the ability of a compound to preferentially interact with its intended target compared to other biological molecules. Off-target interactions can involve binding to other receptors, ion channels, or enzymes. reactionbiology.com

Investigations into the selectivity of compounds structurally related to TD 2749, such as TD-8954, have shown high selectivity profiles. researchgate.net

Ion Channel Interactions

Interactions with ion channels represent another important class of potential off-target effects, particularly for compounds intended for systemic use, due to the critical roles of ion channels in various physiological processes, including cardiac function. europeanpharmaceuticalreview.comaps.org In vitro patch clamp assays are commonly used to evaluate the effects of compounds on ion channel activity. europeanpharmaceuticalreview.comfda.gov

TD 2749 was specifically tested for its interaction with the hERG channel (POTASSIUM VOLTAGE-GATED CHANNEL SUBFAMILY H MEMBER 2), an important cardiac ion channel. ncats.io Results showed a low level of inhibition, with 9% inhibition observed at a concentration of 3 micromolar, and an IC50 value greater than 3 micromolar. ncats.io This indicates a low propensity for TD 2749 to inhibit the hERG channel at concentrations significantly higher than its observed potency at the 5-HT4 receptor, contributing to a favorable selectivity profile. ncats.ioresearchgate.net The broad selectivity screening of the related compound TD-8954 also included ion channels, further supporting the notion of limited off-target ion channel interactions for this class of compounds. researchgate.net

Cellular and Subcellular Localization Studies

Information specifically detailing the cellular and subcellular localization of the compound TD-2749 itself is not available in the provided search results. However, its biological target, the 5-HT4 receptor, is known to be localized on the cell membrane drugbank.com. The interaction between TD-2749 and the 5-HT4 receptor would therefore occur at the cell membrane where the receptor is situated. General studies on subcellular localization utilize various methods, including fluorescent protein tagging and mass spectrometry, to determine the distribution of proteins within different cellular compartments such as the nucleus, cytosol, mitochondria, and endoplasmic reticulum suba.livekuleuven.beplos.orgplos.org.

Receptor Desensitization and Internalization Mechanisms Induced by TD 2749

Agonist-induced activation of GPCRs, including the 5-HT4 receptor, can lead to processes of desensitization and internalization, which are mechanisms that regulate receptor signaling and cell responsiveness mdpi.comnih.gov. Homologous desensitization is a process where chronic exposure to an agonist results in a reduced response to subsequent stimulation mdpi.com. This often involves phosphorylation of the agonist-occupied receptor by GPCR kinases (GRKs), which facilitates the binding of arrestin proteins mdpi.com. Arrestin binding can sterically hinder the interaction of the receptor with G proteins, thereby desensitizing the G protein-dependent signaling pathway mdpi.com.

Receptor internalization is a process by which receptors are endocytosed from the cell surface into intracellular vesicles mdpi.comthermofisher.com. This process can be mediated by arrestin, which interacts with components of the endocytic machinery like clathrin mdpi.com. Internalization can lead to the removal of receptors from the cell surface, further contributing to a decrease in cellular responsiveness to the agonist mdpi.com. Receptor internalization is a receptor-mediated endocytic process where a molecule binds to a specific receptor on the cell surface and is subsequently taken into the cell within vesicles thermofisher.com.

Structure Activity Relationship Sar Studies of Td 2749 Analogues

Systematic Exploration of Indazole Ring Substitutions

The indazole ring system serves as a primary binding group in TD 2749 and its analogues. While specific detailed data tables on extensive systematic substitutions of the indazole ring in TD 2749 analogues were not available in the provided snippets, research into indazole derivatives in the context of gastrointestinal diseases suggests that substitutions on the indazole core can play a critical role in biological activity. The optimization of the indazole-tropane primary binding group was a key aspect in the discovery of TD 2749. This implies that variations to the indazole ring, likely at different positions, were explored to understand their impact on 5-HT4 receptor binding affinity and functional potency.

Modifications to the Azabicyclooctane Moiety and Linker Region

The azabicyclooctane moiety is another integral part of the primary binding group, linked to the indazole core core.ac.uk. The linker region connects this indazole-azabicyclooctane core to the piperazine-containing secondary binding group core.ac.uk. Modifications to both the azabicyclooctane moiety and the linker region have been investigated to optimize the pharmacological profile of TD 2749 analogues.

Studies involving ethyl-linked analogues, relative to a 2-(S)-propanol linked compound, showed that while the ethyl linker resulted in lower 5-HT4 receptor binding affinity and functional potency, it led to improved permeability. This highlights the critical role of the linker in influencing not just receptor interaction but also pharmacokinetic properties. Optimization of the linker and the secondary binding amine in the indazole-tropane series was specifically cited as leading to the identification of TD 2749.

Role of the Piperazine (B1678402) Ring and Acetyl Group in Receptor Affinity and Agonism

The piperazine ring and the attached acetyl group constitute the secondary binding group in TD 2749 core.ac.uk. This part of the molecule plays a significant role in the compound's interaction with the 5-HT4 receptor and its functional agonism.

Comparison between the acetyl-piperazine analogue (TD 2749) and a piperazine-sulfonamide analogue revealed differences in their profiles. The acetyl piperazine compound (TD 2749) demonstrated significantly improved oral pharmacokinetics, including increased Cmax and AUC, compared to its 2-(S)-propanol analogue and the piperazine-sulfonamide compound. The less basic nature associated with the acetyl group on the piperazine ring was found to be beneficial for achieving a better balance of properties, including promising potency, good in vitro permeability, and weak hERG inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of compounds based on their molecular structures. While the provided information emphasizes the general importance and application of QSAR in drug discovery and predicting biological activity, specific details or data tables pertaining to QSAR modeling applied directly to TD 2749 analogues were not extensively described in the search results. However, the rational design approach and optimization efforts undertaken for TD 2749 suggest that some form of predictive analytics, potentially including QSAR, would have been utilized to guide the synthesis and evaluation of analogues. QSAR models aim to establish a quantitative relationship between structural descriptors of compounds and their biological activity, enabling the prediction of activity for new, untested molecules.

Pharmacophore Identification and Ligand-Based Drug Design Principles

Pharmacophore identification involves defining the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target. A proposed 5-HT4 receptor agonist pharmacophore has been described in the context of TD 2749 discovery. This pharmacophore model would have guided the design of TD 2749 analogues by highlighting the key structural elements necessary for potent and selective 5-HT4 receptor agonism.

Biochemical and Cellular Pathway Modulation by Td 2749

Impact on Gastrointestinal Motility Pathways in Preclinical Models (Molecular and Cellular Mechanisms)

Preclinical studies have explored the effects of TD 2749 on gastrointestinal motility, focusing on its agonist activity at the 5-HT4 receptor. Activation of 5-HT4 receptors, particularly those located on efferent myenteric cholinergic excitatory neurons, is known to induce the release of key neurotransmitters such as acetylcholine (B1216132), substance P, and calcitonin gene-related peptide graphyonline.com. This release subsequently leads to coordinated contraction and relaxation of gastrointestinal smooth muscle, thereby accelerating transit through the upper gastrointestinal tract and increasing colonic motor activity graphyonline.com. This mechanism affects the various components of the peristaltic reflex graphyonline.com.

Research into selective 5-HT4 receptor agonists, including compounds like prucalopride (B966) and tegaserod, has demonstrated their ability to stimulate colonic motility and intestinal muscle contraction in preclinical models graphyonline.com. While specific detailed molecular and cellular findings solely focused on TD 2749's impact on these pathways in isolation are not extensively detailed in the provided search results, its classification as a selective 5-HT4 agonist strongly implies that its prokinetic effects on gastrointestinal motility in preclinical models are mediated through the well-established mechanisms associated with 5-HT4 receptor activation on enteric neurons, leading to enhanced neurotransmitter release and subsequent smooth muscle activity. TD-2749 has been investigated for use in conditions such as chronic constipation, constipation-predominant irritable bowel syndrome (C-IBS), opioid-induced constipation, functional dyspepsia, and diabetic gastroparesis ncats.iodrugbank.com.

Modulation of Neurotransmitter Release and Synaptic Plasticity (In Vitro/Ex Vivo)

While 5-HT4 receptors are known to be present in the central nervous system and can modulate neuronal functions, including potentially influencing neurotransmitter release and synaptic plasticity graphyonline.com, specific detailed research findings on the modulation of neurotransmitter release or synaptic plasticity by TD 2749 in in vitro or ex vivo settings were not identified in the provided search results. General mechanisms of synaptic plasticity involve changes in synaptic strength and efficacy, often regulated by the timing of pre- and postsynaptic activity and modulated by various neurotransmitters frontiersin.orgresearchgate.netutdallas.edu. Studies on other compounds and receptors have explored receptor tyrosine kinase/G-protein-coupled receptor crosstalk in synaptic plasticity nih.gov, and the influence of neuromodulators like serotonin (B10506) on these processes frontiersin.orgutdallas.edu. However, direct evidence specifically detailing the effects of TD 2749 on these processes was not found.

Interplay with Endogenous Ligands and Receptor Crosstalk

TD 2749 functions as an agonist of the 5-HT4 receptor, meaning it interacts with and activates this receptor, mimicking the action of its endogenous ligand, serotonin (5-hydroxytryptamine). Serotonin is a key neurotransmitter and signaling molecule involved in numerous physiological processes, including the regulation of gastrointestinal motility graphyonline.comnih.gov. The interaction of TD 2749 with the 5-HT4 receptor represents an interplay with the endogenous serotonergic system.

Receptor crosstalk involves the intricate communication and interaction between different signaling pathways initiated by various receptors nih.govnih.gov. This can occur through various mechanisms, including shared downstream signaling molecules or physical association of receptors nih.gov. While receptor crosstalk is a recognized phenomenon in cellular signaling, including interactions involving G protein-coupled receptors like the 5-HT4 receptor nih.gov, specific detailed research findings on the direct involvement of TD 2749 in receptor crosstalk or its broader interplay with other endogenous ligands beyond its agonism of the 5-HT4 receptor were not identified in the provided search results. Studies on other receptor systems, such as the aryl hydrocarbon receptor (AHR) and translocator protein (TSPO), have provided evidence of crosstalk and overlap in endogenous ligands nih.gov. Similarly, crosstalk between receptor tyrosine kinases and GPCRs has been observed in modulating synaptic plasticity nih.gov. However, the specific implications of TD 2749 in such complex interactions were not detailed in the retrieved information.

Advanced Preclinical Research Methodologies for Td 2749 Evaluation

In Vitro Experimental Models for Efficacy Assessment

In vitro studies are crucial for understanding the direct effects of a compound on its molecular target and downstream cellular processes. For TD 2749, as a 5-HT4 receptor agonist, in vitro models have been utilized to assess its binding affinity and functional activity at this receptor. The 5-HT4 receptor was originally identified in primary cell cultures, highlighting the relevance of cell-based approaches in its study.

Cell-based assays are fundamental in characterizing the interaction of TD 2749 with the 5-HT4 receptor. These assays typically involve cells naturally expressing or engineered to express the 5-HT4 receptor. While specific data for TD 2749 regarding receptor activation, cAMP production, or reporter gene assays were not detailed in the provided sources, such assays are standard practice in evaluating the functional potency and efficacy of 5-HT4 receptor agonists. Activation of the 5-HT4 receptor is known to be positively coupled to adenylate cyclase, leading to increased intracellular cAMP levels, which can be measured as a readout of receptor activation. Reporter gene assays can also be used to assess the activation of signaling pathways downstream of the receptor.

Organ bath studies using isolated tissues are valuable for evaluating the functional effects of compounds on smooth muscle contractility and other physiological responses mediated by the 5-HT4 receptor in a controlled environment. The 5-HT4 receptor has been functionally identified in isolated tissues such as the rat esophageal muscularis mucosae and guinea pig colon, where its activation leads to relaxation and contraction, respectively. While specific data from organ bath studies with TD 2749 were not provided, this methodology is relevant for assessing the compound's effects on gastrointestinal smooth muscle tone and motility in vitro.

Primary cell culture systems, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. The initial identification of the 5-HT4 receptor in primary cell cultures of mouse embryo colliculli underscores the utility of these systems in studying this receptor. Primary cell cultures from relevant gastrointestinal tissues could be used to investigate the direct effects of TD 2749 on specific cell types involved in motility and signaling, such as enteric neurons or smooth muscle cells. While specific applications of primary cell culture systems for TD 2749 were not detailed in the provided sources, they represent a valuable tool in preclinical assessment.

Organ Bath Studies with Isolated Tissues

In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are essential for evaluating the pharmacological activity of a compound within a complex living organism, allowing for the assessment of its effects on physiological processes and potential therapeutic efficacy. Preclinical requirements for TD 2749 have included evaluation in relevant animal models, demonstrating favorable gastroprokinetic efficacy. TD-2749 has been studied for its in vivo efficacy in models of GI motility. hingliltd.com

The selection of appropriate animal models is critical for the preclinical characterization of a drug candidate. Animal models are utilized to understand phenomena occurring in other species and to predict potential clinical efficacy. For TD 2749, developed for gastrointestinal motility disorders, relevant animal models would include species and models that recapitulate aspects of human GI function and dysfunction. The justification for using specific animal models is based on established criteria, including predictive validity (ability to predict clinical efficacy), face validity (similarity of the model to human symptoms), and construct validity (strength of the theoretical rationale). While the specific animal models used for TD 2749 were described generally as "relevant animal models" and "models of GI motility" hingliltd.com, studies with a related 5-HT4 agonist, TD-5108, have demonstrated robust in vivo activity in the guinea pig, rat, and dog gastrointestinal tracts, suggesting these species may be relevant models for evaluating 5-HT4 receptor agonists for GI disorders. TD-2749 is also being studied for use in gastroparesis, indicating the use of animal models relevant to this condition. hingliltd.com

Multivalent Drug Design Principles Applied to In Vivo Contexts

Multivalent drug design involves the creation of molecules that can interact with multiple targets or multiple sites on a single target simultaneously. This approach can lead to enhanced affinity, selectivity, and efficacy compared to monovalent ligands. The compound TD-2749 has been identified as a clinical compound that resulted from a multivalent approach to drug discovery directed at 5-HT4 receptor agonists. scispace.comru.nl This strategy involved optimizing the linker and secondary binding amine in an indazole-tropane primary binding group series. scispace.com Optimization focused on achieving favorable binding affinity and functional potency at the 5-HT4 receptor, selectivity over the 5-HT3 receptor, desirable oral pharmacokinetics, and in vivo efficacy in models of gastrointestinal motility. scispace.comru.nl The application of multivalent principles in the design of TD 2749 aimed to improve its pharmacological properties within a living system, demonstrating the utility of this approach in generating compounds with potential for clinical translation. scispace.comru.nl

Ex Vivo Analysis of Tissue Samples from Preclinical Models

Ex vivo analysis of tissue samples obtained from preclinical models plays a crucial role in evaluating the effects of a compound in a more complex biological environment than in vitro systems, while allowing for controlled analysis outside the living organism. This methodology involves the removal of tissues or organs from treated animals for subsequent biochemical, histological, or cellular analysis. Ex vivo studies can provide insights into the distribution of the compound within target tissues, its metabolic effects, and its impact on cellular and molecular markers. For instance, ex vivo analysis of excised xenograft tumor slices has been utilized to investigate cancer metabolism in a model that retains the 3D tissue architecture and cell-cell interactions, offering a more complete representation of the tumor than cultured cells ahajournals.org. This approach allows for the interrogation of tumor metabolism exclusively, without the influence of metabolism in other bodily tissues of the host animal ahajournals.org. Another application of ex vivo analysis includes the investigation of bacterial pathogenesis in a porcine ex vivo lung perfusion model, which facilitates the study of functional interactions between different immune and epithelial cells in a more physiological setting asm.orgrheniumbio.co.ilfrontiersin.org. While specific detailed findings regarding the ex vivo analysis of tissue samples from preclinical models treated with TD 2749 were not prominently available in the searched literature, the general methodology is a standard component of comprehensive preclinical evaluation to complement in vivo observations.

Analytical and Bioanalytical Methodologies for Td 2749 Research

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and analysis of Unii-0ZN0AQ6sbv from synthesis mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of small molecules like TD-2749, particularly those that are not highly volatile or are thermally labile nih.gov. HPLC allows for the separation of the compound from impurities based on differences in their interaction with a stationary phase as they are carried through by a liquid mobile phase nih.gov. Various HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of Unii-0ZN0AQ6sbv and the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically applied to volatile or semi-volatile compounds nih.gov. While GC-MS is a powerful technique for separation and identification, its applicability to Unii-0ZN0AQ6sbv would depend on the compound's volatility and thermal stability. GC-MS is often coupled with thermal desorption (TD-GC-MS) for the analysis of trace volatile and semi-volatile organic compounds archive.orgresearchgate.net. In the context of TD-2749 research, HPLC is likely the more frequently employed chromatographic technique for standard analysis and purification.

Mass Spectrometry Applications for Identification and Quantification in Complex Biological Matrices (e.g., LC-MS/MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is indispensable for the identification and quantification of Unii-0ZN0AQ6sbv in complex biological matrices such as plasma, serum, or tissue extracts. LC-MS/MS offers high sensitivity and selectivity, making it the preferred choice for bioanalytical quantification of small molecules fda.govresearchgate.netcorporate-ir.net.

The process typically involves sample preparation to extract the analyte from the biological matrix, followed by chromatographic separation using LC to resolve Unii-0ZN0AQ6sbv from endogenous compounds that could interfere with the analysis fda.govresearchgate.netarchive.org. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The characteristic mass-to-charge ratios of the parent ion and its fragments are used for unambiguous identification and accurate quantification . This is particularly important in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Unii-0ZN0AQ6sbv in vivo. Research related to the 5-HT4 receptor, the target of TD-2749, has utilized LC-MS analysis archive.org.

Spectroscopic Methods for Structural Confirmation and Purity Analysis (e.g., High-Resolution NMR, IR, UV-Vis)

Spectroscopic methods are vital for confirming the chemical structure of synthesized Unii-0ZN0AQ6sbv and assessing its purity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within a molecule drugbank.comresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H NMR and 13C NMR spectra, the structure of Unii-0ZN0AQ6sbv can be unequivocally confirmed researchgate.netfda.gov. NMR is also a powerful tool for assessing the purity of a sample and identifying any structural isomers or impurities present drugbank.com.

Infrared (IR) spectroscopy provides information about the functional groups present in the Unii-0ZN0AQ6sbv molecule by measuring the vibrations of chemical bonds drugbank.comresearchgate.net. The IR spectrum acts as a molecular fingerprint, and comparing the spectrum of a synthesized sample to that of a reference standard can help confirm its identity and purity researchgate.netfda.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for compounds that absorb light in the UV-Vis region, typically due to the presence of chromophores such as conjugated double bonds or aromatic rings drugbank.comresearchgate.net. UV-Vis spectroscopy can be used for the quantitative analysis of Unii-0ZN0AQ6sbv and can also provide insights into its electronic structure researchgate.netfda.gov. Changes in the UV-Vis spectrum under different conditions can sometimes be used to study molecular behavior or interactions.

Development of Robust Assays for In Vitro and In Vivo Sample Analysis

The development of robust and reliable assays is critical for evaluating the biological activity and pharmacological profile of TD-2749 (Unii-0ZN0AQ6sbv) in both in vitro and in vivo settings.

In vitro assays are developed to study the effects of TD-2749 on biological targets, such as the 5-HT4 receptor, at the cellular or molecular level. These can include receptor binding assays to determine the affinity of TD-2749 for the 5-HT4 receptor, and functional assays, such as cAMP accumulation assays, to measure the compound's agonist activity archive.org. Other in vitro assays relevant to drug development, such as the Caco-2 permeability assay and hERG potassium ion channel assay, have been used in the characterization of 5-HT4 receptor agonists, including compounds related to TD-2749.

Biophysical Methods for Ligand-Receptor Interaction Studies (e.g., SPR, ITC, DSF)

Biophysical methods provide valuable insights into the direct interaction between Unii-0ZN0AQ6sbv (the ligand) and its target, the 5-HT4 receptor. These techniques can characterize the binding affinity, kinetics, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a ligand to a immobilized receptor in real-time. SPR can provide information on binding kinetics (association and dissociation rates) and affinity (KD). This is crucial for understanding how tightly and how quickly TD-2749 binds to the 5-HT4 receptor.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding affinity (KD). ITC can also determine the stoichiometry of the binding.

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), monitors the thermal stability of a protein in the presence and absence of a ligand. Binding of a ligand, such as TD-2749, can stabilize the receptor, leading to an increase in its melting temperature (Tm). DSF is often used as a high-throughput screening method to identify potential ligands and assess their binding stability.

These biophysical techniques complement functional assays by providing a deeper understanding of the molecular basis of TD-2749's interaction with the 5-HT4 receptor.

Computational and in Silico Approaches in Td 2749 Research

Molecular Docking and Ligand-Receptor Complex Prediction

Molecular docking is a widely used computational technique in drug discovery that predicts the preferred orientation of a ligand (such as TD-2749) when bound to a receptor (like the 5-HT4 receptor) to form a stable complex. This method estimates the binding affinity between the molecule and the target protein by evaluating various possible binding poses and scoring them based on their predicted interaction energies. numberanalytics.commdpi.commdpi.com

In the context of 5-HT4 receptor research, molecular docking experiments have been employed to analyze ligand binding. These studies aim to understand how compounds like TD-2749 interact with the specific binding pocket of the 5-HT4 receptor at an atomic level. By predicting the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), docking simulations provide valuable insights into the molecular basis of ligand selectivity and potency. mdpi.com This information is critical for the rational design of novel 5-HT4 receptor agonists or antagonists. Studies have utilized software like AutoDockTools and Autodock Vina for docking analysis, generating multiple poses and evaluating binding affinities based on scoring functions that include terms for repulsions, hydrophobicity, and hydrogen bonds. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights beyond the static snapshots provided by molecular docking. These simulations track the movement of atoms and molecules, allowing researchers to study the stability of the binding pose, conformational changes in the receptor upon ligand binding, and the role of solvent molecules (such as water) in the interaction. mdpi.commdpi.complos.orgrsc.org

For 5-HT4 receptor research involving compounds like TD-2749, MD simulations can help to elucidate the detailed binding mechanisms. By simulating the complex in a near-physiological environment, researchers can observe how the ligand settles into the binding pocket, the flexibility of the receptor's binding site, and the duration and strength of specific interactions. mdpi.com MD simulations can reveal important aspects like the "toggle switch" mechanism observed in homologous GPCRs, suggesting similar dynamic features may be relevant for 5-HT4 receptor activation by agonists such as TD-2749. nih.gov Analysis of MD trajectories can include metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to understand the flexibility of specific residues. mdpi.comscu.edu.au

Homology Modeling of 5-HT4 Receptor and Ligand Binding Sites

Given that experimentally determined high-resolution structures of the 5-HT4 receptor may be limited, homology modeling is a crucial computational technique used to build three-dimensional models of the receptor based on the known structures of homologous proteins, typically other G protein-coupled receptors (GPCRs) with similar sequences. nih.govmdpi-res.commdpi-res.com

Homology modeling of the 5-HT4 receptor provides a structural template for subsequent computational studies, including molecular docking and molecular dynamics simulations. By aligning the amino acid sequence of the 5-HT4 receptor with those of related GPCRs whose structures have been experimentally determined (e.g., through X-ray crystallography), a model of the 5-HT4 receptor's transmembrane helices, loops, and ligand-binding site can be constructed. nih.gov Software like MODELLER has been used for this purpose. nih.gov These models, while based on inference, offer valuable structural hypotheses that enable in silico investigations of ligand binding and receptor activation, providing a framework to understand the interaction of compounds like TD-2749 with their target. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are predicted to bind to a specific biological target, such as the 5-HT4 receptor. numberanalytics.com3ds.com3ds.comnih.gov This process significantly reduces the number of compounds that need to be experimentally tested, accelerating the early stages of drug discovery. numberanalytics.com

Virtual screening campaigns for 5-HT4 receptor ligands can utilize molecular docking to rank compounds based on their predicted binding affinity to the receptor model. numberanalytics.comnih.gov Pharmacophore modeling, which abstracts the key molecular features necessary for ligand-receptor recognition, can also be employed in virtual screening to identify compounds that possess the required spatial and chemical characteristics for binding. 3ds.com3ds.com Following initial hits from virtual screening, computational methods are integral to lead optimization. This involves modifying the identified lead compounds to improve their binding affinity, selectivity, and other desirable properties. mdpi-res.comnih.gov Strategies can include in silico structural modifications and re-evaluation of the modified compounds through docking and simulations to predict the impact of these changes on receptor interaction.

Predictive Modeling of Pharmacological Profiles (excluding human pharmacokinetics)

In silico methods are also used to predict various pharmacological properties of compounds, excluding human pharmacokinetics as per the scope. These predictions can cover aspects like binding to off-target proteins, potential for undesirable interactions with other biological molecules, and predictions of in vivo efficacy in animal models. nih.govoptibrium.com

For TD-2749 and similar compounds, predictive modeling can involve quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. Machine learning algorithms can be trained on existing datasets of compounds and their pharmacological activities to predict the properties of new or modified molecules. numberanalytics.comoptibrium.com While human pharmacokinetics are excluded, in silico models can predict parameters relevant to animal pharmacokinetics, such as clearance and bioavailability in species like rats, which can inform preclinical studies. optibrium.com These predictive models help in prioritizing compounds with a higher likelihood of success in later-stage research and development by providing an early assessment of their potential pharmacological profiles. optibrium.com

| Compound Name | PubChem CID |

| Unii-0ZN0AQ6sbv (TD-2749) | 11225102 nih.gov |

| GR125487 | 60770 nih.gov |

| 11-cis-retinal | 638784 nih.gov |

| Camptothecin (B557342) (CPT) | 2517 mdpi.com |

| Velusetrag (TD-5108) | 10286048 researchgate.net |

| TD-8954 | 135578769 researchgate.net |

| Tegaserod | 150616 researchgate.net |

Therapeutic Implications and Future Directions in Td 2749 Research

Elucidating Novel Therapeutic Avenues Based on Mechanistic Insights (Preclinical)

Preclinical research plays a crucial role in understanding the fundamental biology of diseases and identifying potential therapeutic targets and compounds. als.netangelinipharma.com TD 2749 functions as a 5-HT4 receptor agonist, meaning it activates these receptors. patsnap.comtaylorandfrancis.com The mechanism of action for 5-HT4 receptor agonists typically involves the activation of adenylyl cyclase, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.comtaylorandfrancis.comidrblab.net This increase in cAMP can trigger a cascade of downstream effects within cells, influencing various physiological responses. patsnap.com

In the context of gastrointestinal function, activation of 5-HT4 receptors, particularly on efferent myenteric cholinergic excitatory neurons, can induce the release of neurotransmitters like acetylcholine (B1216132), substance P, and calcitonin gene-related peptide. This release promotes coordinated contraction and relaxation of gastrointestinal smooth muscle, thereby accelerating transit and increasing colonic motor activity. graphyonline.com This prokinetic effect has been a primary focus of TD 2749 research. researchgate.netnih.gov

Beyond gastrointestinal applications, the presence of 5-HT4 receptors in the central nervous system suggests potential therapeutic avenues in neurological and psychiatric disorders. patsnap.com Preclinical studies on other 5-HT4 receptor agonists have indicated potential benefits in areas such as mood regulation, cognitive function, and even potential effects on amyloid processing, which is relevant to conditions like Alzheimer's disease. researchgate.netpatsnap.com While specific detailed preclinical findings for TD 2749 in these areas may require further dedicated research, the known mechanism of action and receptor distribution provide a basis for exploring such novel therapeutic applications.

Potential for Development of Next-Generation 5-HT4 Receptor Modulators

The development of 5-HT4 receptor agonists for therapeutic use has evolved over time. Earlier compounds faced limitations, partly due to off-target activities, including potential cardiac effects. graphyonline.comresearchgate.netnih.gov The concept of "next-generation" 5-HT4 receptor agonists emphasizes the development of compounds with improved selectivity and safety profiles. nih.gov

TD 2749 was identified as a selective 5-HT4 receptor agonist through a multivalent drug discovery approach aimed at optimizing binding affinity, functional potency, and selectivity over other receptors, such as the 5-HT3 receptor. researchgate.netresearchgate.netnih.gov This focus on selectivity is crucial for minimizing off-target effects and improving the therapeutic index. The continued exploration of the 5-HT4 receptor and its subtypes, including organ-specific splice variants, offers opportunities for designing even more targeted and potentially safer modulators in the future. nih.gov Future research may focus on developing modulators with tailored activity profiles for specific tissues or conditions, further refining the therapeutic utility of this class of compounds.

Unexplored Biological Activities and Pathways of TD 2749

While the primary focus of TD 2749 research has been on its role as a 5-HT4 receptor agonist and its impact on gastrointestinal motility, the full spectrum of its biological activities and the pathways it may influence remains an area for further exploration. The 5-HT4 receptor is known to be involved in various physiological processes beyond gut function, including those in the central nervous system and the heart. patsnap.comtaylorandfrancis.com

Investigating the potential effects of TD 2749 on neuronal plasticity, neurotransmitter release (other than acetylcholine in the gut), and signaling pathways in different brain regions could reveal novel therapeutic applications for neurological or psychiatric conditions. patsnap.com Furthermore, exploring potential interactions with other receptor systems or enzymes, even at higher concentrations, could uncover additional biological activities that were not the primary target during initial drug discovery. Research into unexplored biological activities can be guided by the known distribution of 5-HT4 receptors and by employing unbiased screening approaches to identify unexpected effects.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand Compound Effects

Omics technologies, such as proteomics and metabolomics, provide powerful tools for gaining a comprehensive understanding of the biological effects of a compound. humanspecificresearch.orgmdpi.comijcnap.comfrontiersin.orgresearchgate.net Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. humanspecificresearch.orgmdpi.comfrontiersin.org

Integrating these technologies into TD 2749 research could provide deeper insights into how the compound affects cellular pathways and physiological processes at a molecular level. For instance, proteomics could help identify changes in protein expression or post-translational modifications in response to TD 2749 treatment, potentially revealing downstream targets or signaling cascades influenced by 5-HT4 receptor activation. humanspecificresearch.orgnih.gov Metabolomics could provide a snapshot of the metabolic state of cells or tissues, highlighting metabolic pathways that are altered by the compound. humanspecificresearch.orgfrontiersin.org

By applying omics technologies to in vitro or in vivo studies with TD 2749, researchers could:

Identify biomarkers of response or potential off-target effects.

Elucidate the complex network of biological pathways modulated by 5-HT4 receptor activation.

The integration of multi-omics data, combining insights from different omics layers, can provide a more holistic view of the biological system and the compound's effects. mdpi.com

Challenges and Opportunities in Translating Preclinical Findings to Novel Chemical Probes

Translating findings from preclinical research to clinical applications and the development of novel chemical probes presents significant challenges and opportunities. f1000research.comnih.govnews-medical.netnih.gov While preclinical studies provide crucial evidence of a compound's potential efficacy and safety profile, the transition to human studies and ultimately to approved therapies has a high attrition rate. als.netangelinipharma.comf1000research.com

Challenges in translating preclinical findings for compounds like TD 2749 can include:

Differences in pharmacokinetics and pharmacodynamics between animal models and humans.

Variations in disease mechanisms and presentation between preclinical models and human conditions. nih.gov

Identifying appropriate patient populations and endpoints for clinical trials.

Scaling up synthesis and ensuring consistent quality of the compound.

Despite these challenges, there are significant opportunities. A thorough understanding of the preclinical data, including mechanism of action, dose-response relationships, and potential off-target activities, is crucial for designing successful clinical trials. als.netfda.gov For TD 2749, the preclinical data showing its selective 5-HT4 agonism and prokinetic effects provided the basis for its investigation in conditions like gastroparesis. researchgate.net

Furthermore, preclinical research can inform the development of novel chemical probes – molecules used to perturb biological systems and study the function of specific proteins or pathways. TD 2749, with its selective activity at the 5-HT4 receptor, serves as a valuable chemical probe for studying the role of this receptor in various biological processes. Future research can leverage TD 2749 or its analogues as tools to further dissect the intricate functions of 5-HT4 receptors in different tissues and disease states, providing valuable insights for drug discovery and target validation.

Advanced Research in Analogue Design for Enhanced Specificity or Novel Targets

The discovery of TD 2749 involved the optimization of lead compounds through analogue design, focusing on improving binding affinity, functional potency, and selectivity for the 5-HT4 receptor. researchgate.netresearchgate.netnih.gov Advanced research in analogue design builds upon this foundation to create molecules with enhanced properties or to target novel pathways.

Future directions in analogue design related to TD 2749 could involve:

Enhanced Specificity: Designing analogues with even greater selectivity for the 5-HT4 receptor compared to other serotonin (B10506) receptor subtypes or off-targets, potentially reducing the risk of side effects.

Targeting Specific 5-HT4 Receptor Splice Variants: Research has shown the existence of different splice variants of the 5-HT4 receptor, which may have distinct tissue distributions and functional roles. nih.gov Analogue design could aim to develop compounds that selectively target specific splice variants, allowing for more localized and potentially more effective therapeutic interventions.

Modulating Receptor Activity: Beyond full agonism, analogue design could explore partial agonists, antagonists, or allosteric modulators to fine-tune 5-HT4 receptor activity for specific therapeutic outcomes.

Exploring Novel Targets: While TD 2749 was developed as a 5-HT4 agonist, insights gained from studying its effects and related pathways through omics technologies or other research avenues could potentially reveal novel targets or pathways that could be modulated by designing new analogues with different specificities.

Advanced analogue design often employs computational approaches, structure-activity relationship (SAR) studies, and medicinal chemistry expertise to synthesize and evaluate new compounds with desired pharmacological profiles. This iterative process is essential for optimizing therapeutic potential and addressing limitations of existing compounds.

Q & A

Q. What ethical considerations are critical when designing animal studies with UNII-0ZN0AQ6SBV?

- Methodological Answer : Adhere to ARRIVE guidelines for reporting animal research. Justify sample sizes using power analyses and minimize suffering via humane endpoints. Include ethics committee approval details and conflict-of-interest statements in the manuscript .

Tables for Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.